Ethyl 4-hydroxy-3-iodobenzoate
Overview
Description
Ethyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C9H9IO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the hydroxyl group is replaced by an ethyl ester group, and the hydrogen atom at the meta position is replaced by an iodine atom
Scientific Research Applications
Ethyl 4-hydroxy-3-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Ethyl 4-hydroxy-3-iodobenzoate. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
It’s hypothesized that the compound interacts with its targets through its iodine atom and the ethyl ester group . The iodine atom may be involved in halogen bonding, while the ethyl ester group may participate in esterification reactions . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-hydroxy-3-iodobenzoate are not well-studied. As a result, its impact on bioavailability is unclear. Generally, the iodine atom and the ethyl ester group in the compound could potentially affect its pharmacokinetic properties, including its absorption and distribution . Further pharmacokinetic studies are needed to understand these properties better.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-3-iodobenzoate typically involves the esterification of 4-hydroxy-3-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and optimizing reaction conditions to improve yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ethyl 4-oxo-3-iodobenzoate.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of ethyl 4-hydroxybenzoate.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Ethyl 4-oxo-3-iodobenzoate.
Reduction: Ethyl 4-hydroxybenzoate.
Substitution: Various substituted ethyl 4-hydroxybenzoates depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the iodine atom, resulting in different chemical and biological properties.
Ethyl 3-iodobenzoate: Lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxy-3-iodobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.
Uniqueness: Ethyl 4-hydroxy-3-iodobenzoate is unique due to the presence of both the hydroxyl and iodine functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-hydroxy-3-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAXKZYYZXASLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459205 | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15126-07-5 | |
Record name | Benzoic acid, 4-hydroxy-3-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15126-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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